molecular formula C11H9Cl2NO2 B14513380 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene CAS No. 62666-43-7

1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene

Cat. No.: B14513380
CAS No.: 62666-43-7
M. Wt: 258.10 g/mol
InChI Key: ZSBRXPWQKUIHSM-UHFFFAOYSA-N
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Description

1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to an ethenyl chain, which is further connected to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene typically involves the following steps:

    Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be synthesized through the dichlorocarbenation of an appropriate alkene.

    Attachment to the Ethenyl Chain: The dichlorocyclopropyl group is then attached to an ethenyl chain through a coupling reaction.

    Introduction of the Nitrobenzene Ring: The final step involves the nitration of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction parameters is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂/Pd, NaBH₄, acidic or basic conditions.

    Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

62666-43-7

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

1-[2-(2,2-dichlorocyclopropyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C11H9Cl2NO2/c12-11(13)7-9(11)4-1-8-2-5-10(6-3-8)14(15)16/h1-6,9H,7H2

InChI Key

ZSBRXPWQKUIHSM-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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